5-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Scaffold Hopping Property-Based Design

This heterocyclic building block uniquely combines a pre-formed pyridin-3-yl-1,2,3-triazole moiety with a 5-bromofuran-2-carboxamide warhead. The pyridin-3-yl orientation is critical for probing hinge-binding interactions in kinases, while the bromine handle enables Pd-catalyzed cross-coupling for rapid library synthesis. Unlike generic analogs, this specific regioisomer circumvents the synthetic challenges of CuAAC assembly caused by pyridine coordination. Ideal for hit-finding and SAR studies where halogen bonding or N1-substituent effects are under investigation. Secure this research-grade compound for your next screening campaign.

Molecular Formula C13H10BrN5O2
Molecular Weight 348.16
CAS No. 2034463-17-5
Cat. No. B2360760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
CAS2034463-17-5
Molecular FormulaC13H10BrN5O2
Molecular Weight348.16
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C13H10BrN5O2/c14-12-4-3-11(21-12)13(20)16-6-9-8-19(18-17-9)10-2-1-5-15-7-10/h1-5,7-8H,6H2,(H,16,20)
InChIKeyDOJCDCQOZMQPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide (CAS 2034463-17-5): Structural Identity and Core Characteristics


5-Bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide (CAS 2034463-17-5) is a synthetic heterocyclic small molecule (C₁₃H₁₀BrN₅O₂; MW 348.15 g/mol) that embeds a 5-bromofuran-2-carboxamide warhead linked via a methylene bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazole moiety [1]. The compound was registered in PubChem in 2016 and is offered by several chemical suppliers as a research-grade screening compound or building block. As of the literature available up to 2025, no peer-reviewed publication or patent explicitly reports quantitative biological activity (IC₅₀, EC₅₀, Kd, Ki, etc.) for this precise chemical entity in any target-based or phenotypic assay; existing database records are limited to computed physicochemical descriptors and vendor catalogue entries [1].

Why In-Class 1,2,3-Triazole–Furan Hybrid Molecules Cannot Substitute 5-Bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide Without Quantitative Verification


Structurally related 1,2,3-triazole–furan carboxamides vary in the position of the heterocyclic nitrogen (pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl), the halogen substituent on the furan ring (Br vs. Cl vs. H), the linker length (methylene vs. ethylene vs. propylene), and the orientation of the amide bond. In numerous medicinal chemistry campaigns, subtle changes in these features have produced large shifts in target potency (ΔpIC₅₀ > 1.5), selectivity, and ADME properties—for instance, the swap from pyridin-3-yl to pyridin-2-yl often alters the hydrogen-bond network within kinase hinge regions and can reduce affinity by an order of magnitude [1]. Because no head-to-head pharmacological data exist for CAS 2034463-17-5, generic substitution of this compound by a close analog carries the risk of unpredictable loss of activity or gain of off-target effects. The quantitative evidence gap that follows confirms that procurement decisions cannot currently rely on published comparative data and must be based on orthogonal in-house profiling.

Quantitative Differentiation Evidence for 5-Bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide (CAS 2034463-17-5) Against the Closest Analogs


Scaffold Topology and Molecular Descriptor Comparison

The specific connectivity in CAS 2034463-17-5—a 5-bromofuran-2-carboxamide linked through a methylene to the 4-position of a 1-(pyridin-3-yl)-1,2,3-triazole—defines a unique topological pharmacophore. The pyridin-3-yl attachment on the triazole N1 positions the pyridine nitrogen meta to the triazole ring, which can engage in distinct hydrogen-bonding geometries compared to pyridin-2-yl or pyridin-4-yl isomers that are more common in kinase inhibitor patents [1]. Computed molecular properties (XLogP3 = 1.5, TPSA = 85.8 Ų, HBD = 1, HBA = 5, Rotatable Bonds = 4) indicate a favorable balance between permeability and solubility under Lipinski rules, though this profile is shared by many analogs [2]. No experimentally measured selectivity or pharmacokinetic data are available to differentiate this compound from close analogs at this time.

Medicinal Chemistry Scaffold Hopping Property-Based Design

High-Priority Application Scenarios for 5-Bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide (CAS 2034463-17-5)


Medicinal Chemistry Starting Point for Kinase or Immuno-Oncology Target Exploration

The pyridin-3-yl–triazole–furan carboxamide architecture shares pharmacophoric elements with known IRAK-4 modulators (see U.S. Patent 8,987,311 [1]) and with 1,2,3-triazole-containing IDO1 inhibitor scaffolds (see Hou et al., Pharmaceuticals 2022 [2]). Although CAS 2034463-17-5 itself lacks published target-engagement data, its structure makes it a suitable starting point for hit-finding campaigns against kinases or immunomodulatory enzymes where the 5-bromofuran moiety can participate in halogen bonding or serve as a handle for further derivatization. Researchers should prioritize this compound when the pyridin-3-yl orientation is specifically desired for hinge-binding or for probing N1-triazole substituent effects.

Chemical Biology Probe Development via Click-Chemistry Functionalization

The unsubstituted triazole ring in CAS 2034463-17-5 retains the ability to coordinate to copper or serve as a ligand in metal-catalyzed reactions, while the bromine atom on the furan ring constitutes a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) [2]. This dual reactivity is valuable for constructing focused libraries or activity-based probes, particularly when the desired final compound requires a pyridin-3-yl triazole moiety that is synthetically tedious to assemble via CuAAC due to competing coordination of the pyridine nitrogen. The pre-formed triazole in this compound streamlines late-stage diversification.

Negative Control or Selectivity Counter-Screen in Triazole-Containing Compound Series

If in-house data eventually show that CAS 2034463-17-5 is inactive against a primary target, its close structural resemblance to active analogs (e.g., pyridin-2-yl variant) makes it a suitable negative control for establishing structure-activity relationships. The computed property similarity (XLogP3 = 1.5, TPSA = 85.8 Ų [2]) to many active leads would allow its use in counter-screens to rule out non-specific assay interference caused by physicochemical artifacts, thereby strengthening the confidence in any SAR conclusions drawn for the series.

Quote Request

Request a Quote for 5-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.